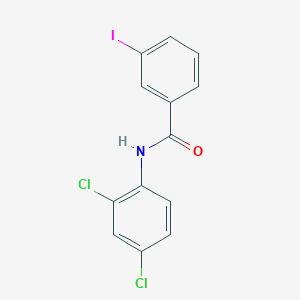

N-(2,4-dichlorophenyl)-3-iodobenzamide

Description

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-3-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2INO/c14-9-4-5-12(11(15)7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZPLBHCTYLFHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2INO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Iodine vs. This difference may influence binding interactions in biological systems or materials.

Physical Properties

- Solubility: The amino-substituted derivative (N-(3-aminophenyl)-4-iodobenzamide) likely exhibits higher aqueous solubility due to the NH₂ group, whereas the dichlorophenyl and iodine substituents in the target compound suggest greater lipophilicity .

- Crystal Packing : Evidence from analogous dichlorophenyl acetamides indicates that halogen and amide groups influence hydrogen-bonding networks, which can affect melting points and stability .

Research Findings and Data

Computational and Experimental Data

- Docking Studies : AutoDock Vina has been used to predict binding modes of halogenated benzamides, highlighting iodine’s role in hydrophobic interactions .

- Crystallography : Dichlorophenyl acetamides exhibit varied dihedral angles (54.8°–77.5°) between aromatic rings, suggesting conformational flexibility that may influence bioactivity .

Preparation Methods

Preparation of N-(3-Iodobenzoyl)benzotriazole

3-Iodobenzoic acid is condensed with benzotriazole using a coupling agent like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in tetrahydrofuran (THF). The intermediate is isolated via filtration and used without further purification.

Reaction with 2,4-Dichloroaniline

The benzotriazole intermediate is reacted with 2,4-dichloroaniline in DMF at 60°C for 6 hours. Sodium hydride (NaH) may be added to deprotonate the amine, enhancing nucleophilicity.

Example Procedure :

-

Suspend N-(3-iodobenzoyl)benzotriazole (1.0 equiv) in DMF.

-

Add 2,4-dichloroaniline (1.5 equiv) and NaH (1.2 equiv).

-

Heat at 60°C for 6 hours under argon.

-

Quench with ice water, extract with ethyl acetate, and purify via chromatography.

Coupling Reagent-Assisted Synthesis

Modern coupling reagents such as EDCl/HOBt (hydroxybenzotriazole) enable efficient amide formation under mild conditions.

EDCl/HOBt-Mediated Coupling

3-Iodobenzoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DCM. 2,4-Dichloroaniline (1.1 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.

Optimization Notes :

-

Prolonged reaction times (>24 hours) reduce yields due to HOBt degradation.

-

Anhydrous conditions are critical to prevent competitive hydrolysis.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Time (h) | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Acyl Chloride | SOCl₂, Et₃N | 0°C → RT, DCM | 4 | 85–92 | High yield, straightforward |

| Benzotriazole Intermediate | EDCl, NaH, DMF | 60°C, Argon | 6 | 88–96 | Avoids acyl chlorides |

| EDCl/HOBt | EDCl, HOBt, DCM | RT | 12–24 | 78–85 | Mild conditions, scalable |

Challenges and Optimizations

-

Acyl Chloride Stability : 3-Iodobenzoyl chloride is moisture-sensitive; reactions require strict anhydrous conditions.

-

Purification : Silica gel chromatography with hexane/ethyl acetate (9:1) effectively separates the product from unreacted starting materials.

-

Side Reactions : Over-iodination or dehalogenation is mitigated by controlling reaction temperature and avoiding excess iodine sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.